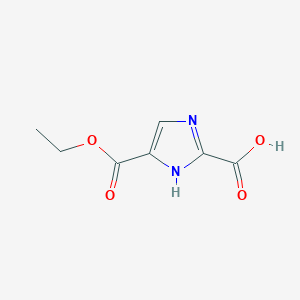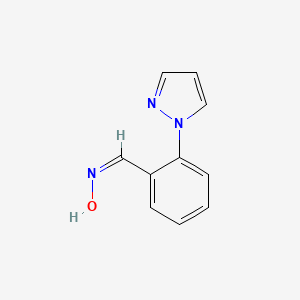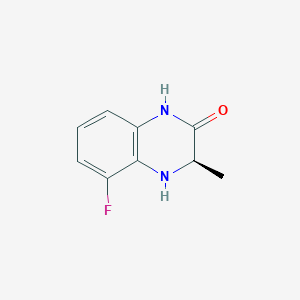
Ethyl 6-(cyanomethyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-(cianometil)picolinato de etilo es un compuesto orgánico con la fórmula molecular C₁₀H₁₀N₂O₂. Es un derivado del ácido picolínico, que presenta un grupo cianometil en la posición 6 del anillo de piridina y un grupo éster etílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 6-(cianometil)picolinato de etilo se puede sintetizar mediante un proceso de reacción de múltiples pasos. Un método común implica la reacción del ácido 6-metilpicolínico con bromuro de cianógeno en presencia de una base, seguido de la esterificación con etanol. La reacción normalmente requiere una atmósfera inerte y condiciones de temperatura controladas para garantizar un alto rendimiento y pureza .
Métodos de producción industrial: La producción industrial de 6-(cianometil)picolinato de etilo a menudo implica rutas sintéticas similares, pero a una escala mayor. El proceso puede incluir pasos de purificación adicionales, como la recristalización o la cromatografía, para lograr la calidad del producto deseada. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: El 6-(cianometil)picolinato de etilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas primarias u otras formas reducidas.
Sustitución: El grupo cianometil puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de diversos derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el gas hidrógeno (H₂) en presencia de un catalizador se utilizan con frecuencia.
Sustitución: Los nucleófilos como las aminas o los alcoholes pueden reaccionar con el grupo cianometil en condiciones básicas o ácidas.
Principales productos formados:
- Los productos de oxidación incluyen ácidos carboxílicos y aldehídos.
- Los productos de reducción incluyen aminas primarias y otras formas reducidas.
- Las reacciones de sustitución producen varios picolinatos sustituidos .
4. Aplicaciones en la investigación científica
El 6-(cianometil)picolinato de etilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas y compuestos heterocíclicos.
Biología: El compuesto sirve como precursor para el desarrollo de moléculas biológicamente activas, incluidas posibles sustancias farmacéuticas.
Medicina: La investigación explora su potencial como agente terapéutico, particularmente en el diseño de nuevos medicamentos que se dirigen a vías biológicas específicas.
Aplicaciones Científicas De Investigación
Ethyl 6-(cyanomethyl)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research explores its potential as a therapeutic agent, particularly in the design of novel drugs targeting specific biological pathways.
Mecanismo De Acción
El mecanismo de acción del 6-(cianometil)picolinato de etilo implica su interacción con objetivos moleculares específicos. En los sistemas biológicos, puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, en aplicaciones herbicidas, puede inhibir enzimas clave involucradas en el crecimiento de las plantas, lo que lleva al efecto herbicida deseado. Las vías moleculares y los objetivos exactos pueden variar según la aplicación específica y el derivado utilizado .
Comparación Con Compuestos Similares
El 6-(cianometil)picolinato de etilo se puede comparar con otros compuestos similares, como el 3-(cianometil)picolinato de etilo. Ambos compuestos comparten una estructura central similar, pero difieren en la posición del grupo cianometil. Esta diferencia posicional puede conducir a variaciones en su reactividad química y actividad biológica. El 6-(cianometil)picolinato de etilo es único debido a su patrón de sustitución específico, que imparte propiedades y aplicaciones distintas .
Lista de compuestos similares:
- 3-(cianometil)picolinato de etilo
- 6-(cianometil)picolinato de metilo
- Ácido 6-(cianometil)picolínico
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
ethyl 6-(cyanomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-3-4-8(12-9)6-7-11/h3-5H,2,6H2,1H3 |
Clave InChI |
ZBJVYPLOHORYBD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC(=N1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline](/img/structure/B11909104.png)


![2-(Methylthio)benzo[d]oxazol-4-amine](/img/structure/B11909129.png)
![2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11909139.png)








